molecular formula C6H9ClN2O2 B11719739 N-Hydroxy-5-methylfuran-2-carboximidamide hydrochloride

N-Hydroxy-5-methylfuran-2-carboximidamide hydrochloride

Cat. No.: B11719739
M. Wt: 176.60 g/mol
InChI Key: NJCRICLVEZHESJ-UHFFFAOYSA-N
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Description

N-Hydroxy-5-methylfuran-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C6H8N2O2·HCl. It is known for its unique structure, which includes a furan ring substituted with a hydroxy group and a carboximidamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-5-methylfuran-2-carboximidamide hydrochloride typically involves the reaction of 5-methylfuran-2-carboximidamide with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 0-5°C. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-5-methylfuran-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Hydroxy-5-methylfuran-2-carboximidamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-5-methylfuran-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxy and carboximidamide groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-5-methylfuran-2-carboximidamide
  • 5-Methylfuran-2-carboximidamide hydrochloride
  • N-Hydroxy-2-furancarboximidamide

Uniqueness

N-Hydroxy-5-methylfuran-2-carboximidamide hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy and carboximidamide groups make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.60 g/mol

IUPAC Name

N'-hydroxy-5-methylfuran-2-carboximidamide;hydrochloride

InChI

InChI=1S/C6H8N2O2.ClH/c1-4-2-3-5(10-4)6(7)8-9;/h2-3,9H,1H3,(H2,7,8);1H

InChI Key

NJCRICLVEZHESJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=NO)N.Cl

Origin of Product

United States

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